molecular formula C5H7ClFN3 B11733904 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine

Cat. No.: B11733904
M. Wt: 163.58 g/mol
InChI Key: HIPOHKUFYJKRJS-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a chloro group at the 4-position, a fluoroethyl group at the 1-position, and an amino group at the 3-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

    Introduction of the amino group: Amination can be achieved through the reaction of the chloro-substituted pyrazole with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, thiols, or alkyl halides.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of the compound.

    Reduction: 1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the chloro and fluoroethyl groups can influence its binding affinity and selectivity for these targets. The amino group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1-(2-chloro-ethyl)-1H-pyrazol-3-ylamine: Similar structure but with a chloroethyl group instead of a fluoroethyl group.

    4-Chloro-1-(2-methyl-ethyl)-1H-pyrazol-3-ylamine: Similar structure but with a methylethyl group instead of a fluoroethyl group.

    4-Chloro-1-(2-hydroxy-ethyl)-1H-pyrazol-3-ylamine: Similar structure but with a hydroxyethyl group instead of a fluoroethyl group.

Uniqueness

4-Chloro-1-(2-fluoro-ethyl)-1H-pyrazol-3-ylamine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and other applications.

Properties

Molecular Formula

C5H7ClFN3

Molecular Weight

163.58 g/mol

IUPAC Name

4-chloro-1-(2-fluoroethyl)pyrazol-3-amine

InChI

InChI=1S/C5H7ClFN3/c6-4-3-10(2-1-7)9-5(4)8/h3H,1-2H2,(H2,8,9)

InChI Key

HIPOHKUFYJKRJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CCF)N)Cl

Origin of Product

United States

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